molecular formula C11H13NO2 B3321550 rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate CAS No. 1356600-10-6

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate

Cat. No.: B3321550
CAS No.: 1356600-10-6
M. Wt: 191.23
InChI Key: ABLMNIKWSKUYMA-VHSXEESVSA-N
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Description

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate (CAS 1356600-10-6) is a high-value cyclopropane-containing building block in medicinal chemistry and pharmaceutical research. This compound features a methyl ester and a primary aromatic amine on a trans-cyclopropane scaffold, making it a versatile intermediate for constructing more complex target molecules. The stereochemistry of the cyclopropane ring is a critical feature, with the (1R,2R) configuration being of significant interest in the development of chiral compounds . A key research application for this compound and its derivatives is as an agonist for the GPR40 receptor (Free Fatty Acid Receptor 1) . Activation of GPR40 is a investigated therapeutic strategy for managing metabolic diseases, including type 2 diabetes, as it promotes glucose-dependent insulin secretion . The (1R,2R) stereoisomer of the analogous carboxylic acid has been specifically identified in patent literature as a key component in potent GPR40 agonists, highlighting the importance of this specific configuration in drug discovery efforts . Furthermore, structural analogues based on the 2-(4-aminophenyl)cyclopropane-1-carboxylate scaffold have been explored in other research areas, such as the development of inhibitors for bacterial enzymes like O-acetylsulfhydrylase (OASS) . Our product is provided with high purity for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLMNIKWSKUYMA-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356600-10-6
Record name rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
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Biological Activity

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative with significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a methyl ester functional group and an amino-substituted phenyl group. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, and it possesses a unique stereochemistry that influences its biological interactions. The synthesis typically involves several key reactions, including:

  • Formation of the Cyclopropane Ring : Utilizing methods such as cyclopropanation reactions.
  • Esterification : Converting the carboxylic acid to a methyl ester.
  • Amination : Introducing the amino group to the phenyl ring.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Enzyme Inhibition

This compound has been identified as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. Inhibition of this enzyme can have therapeutic implications for conditions related to cysteine metabolism. The compound's structure allows it to interact effectively with the active site of OASS, resulting in significant inhibitory activity .

Table 1: Inhibitory Activity Against OASS

CompoundIC50 (µM)Reference
This compound0.5
Other Phenylcyclopropane Derivative0.8

Antibacterial Properties

Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further investigation in antimicrobial drug development. The presence of the amino group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition .

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

  • Antitumor Activity : Similar compounds have shown promising antitumor effects in vitro, indicating potential for this compound in cancer therapy.
    • A study demonstrated that related cyclopropane derivatives induced apoptosis in cancer cell lines by disrupting cell cycle progression .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the phenyl substituent can significantly affect inhibitory potency against OASS and other targets .
    • For instance, variations in the amino group’s position on the phenyl ring were correlated with enhanced enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclopropane derivatives to highlight differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications Safety/Storage
rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate 4-Aminophenyl, methyl ester 191.23 Pharmaceutical intermediate; amino group enables bioactivity (e.g., enzyme inhibition). Irritant (Xi); store at 2–8°C .
rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Boc-protected amino, methyl ester 215.25 Synthetic intermediate for peptide/protected amine chemistry. Stable under inert conditions; no specific hazards reported .
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate Boc-aminomethyl, ethyl ester 259.31 (estimated) Used in medicinal chemistry for functional group diversification. Requires inert gas handling; 95% purity .
rel-(1R,2R)-Methyl 2-(bromomethyl)cyclopropanecarboxylate Bromomethyl, methyl ester 207.06 (estimated) Reactive intermediate for nucleophilic substitutions (e.g., Suzuki coupling). Corrosive; avoid moisture .
(1R,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid 4-Chloro-3-fluorophenyl, carboxylic acid 228.63 Medicinal chemistry (electron-withdrawing substituents enhance binding affinity). Requires secure handling; vendor-specific storage .

Key Findings:

Structural Flexibility vs. Boc-protected derivatives (e.g., ) offer stability for synthetic workflows, avoiding reactive amino groups.

Functional Group Impact :

  • Bromomethyl substituents (e.g., ) introduce reactivity for cross-coupling reactions, contrasting with the inert methyl ester in the target compound.
  • Carboxylic acid derivatives (e.g., ) enable salt formation or conjugation, expanding bioavailability in drug design.

Synthetic Utility :

  • The target compound’s synthesis involves hydrogenation steps (e.g., catalytic hydrogenation) , while Boc-protected analogs require protection/deprotection strategies .
  • Ethyl ester derivatives (e.g., ) may offer improved solubility compared to methyl esters.

Safety Considerations :

  • The target compound’s irritant classification contrasts with the bromomethyl analog’s corrosive hazards .

Research Implications

  • Material Science : Cyclopropane derivatives with halogen substituents (e.g., ) are valuable in polymer chemistry for crosslinking.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclopropanation using diazo compounds and olefins with transition metal catalysts (e.g., rhodium or copper). Asymmetric synthesis is critical for achieving the (1R,2R) configuration. For example, chiral auxiliaries or enantioselective catalysts can be employed to control stereochemistry. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess .
  • Optimization : Reaction conditions (e.g., low temperatures, inert atmospheres) minimize side reactions. Purification via recrystallization or chromatography ensures high purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

NMR Spectroscopy : Assigns proton and carbon environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm, aromatic protons near δ 7.0 ppm) .

Mass Spectrometry : Confirms molecular ion peak (m/z 191.23 for [M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Resolves absolute configuration, especially for resolving rel vs. non-rel stereochemistry .

Q. What are the recommended storage conditions to maintain stability?

  • Storage : Store at –20°C in airtight, light-resistant containers. The methyl ester group is prone to hydrolysis; avoid exposure to moisture or acidic/basic conditions .

Q. Why is this compound significant in medicinal chemistry?

  • Role : The cyclopropane ring induces strain, enhancing reactivity for targeted biomolecular interactions. The 4-aminophenyl group enables hydrogen bonding with enzymes/receptors, making it a scaffold for protease inhibitors or receptor modulators .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Root Cause Analysis :

  • Catalyst Efficiency : Rhodium catalysts often yield higher enantioselectivity but lower turnover vs. copper .
  • Substrate Purity : Impurities in diazo precursors or olefins reduce yield. Pre-purification via distillation improves outcomes .
    • Mitigation : Design DOE (Design of Experiments) to optimize catalyst loading, temperature, and solvent polarity. Compare kinetic data across studies to identify optimal parameters .

Q. What mechanistic insights explain its interaction with biological targets?

  • Binding Studies :

  • Hydrogen Bonding : The amino group donates protons to active-site residues (e.g., serine in proteases).
  • Steric Effects : The cyclopropane ring’s rigidity may restrict conformational flexibility, enhancing selectivity .
    • Experimental Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (Kd). Molecular dynamics simulations predict binding poses .

Q. How does this compound compare to structurally similar cyclopropane derivatives?

  • Comparative Analysis Table :

Compound NameKey FeaturesUnique Advantages
Target Compound (1R,2R)-config, 4-aminophenyl, methyl esterHigh stereochemical specificity
Ethyl (1R,2R)-2-(CF3) analogTrifluoromethyl group enhances lipophilicityImproved BBB penetration
rac-methyl (1R,2S)-aminoethyl analogAminoethyl side chainBroader pH stability
  • Data Source : Structural analogs show varied bioactivity due to substituent electronic effects .

Q. What computational methods predict its reactivity and metabolic fate?

  • In Silico Tools :

  • DFT Calculations : Model cyclopropane ring strain energy (~27 kcal/mol) and predict sites for electrophilic attack .
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates solubility (LogP ~2.1) and cytochrome P450 interactions .

Physical and Chemical Properties Table

PropertyValueReference
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Storage Temperature–20°C
Key Functional GroupsCyclopropane, methyl ester, 4-aminophenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate

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